3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737619
InChI: InChI=1S/C10H12BrNO/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4H2
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine

CAS No.:

Cat. No.: VC15737619

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 3-bromo-5-(oxan-4-yl)pyridine
Standard InChI InChI=1S/C10H12BrNO/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4H2
Standard InChI Key RJOVWEXDDXVTQK-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=CC(=CN=C2)Br

Introduction

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to a pyridine ring. Its molecular formula is C10H12BrNO2, with a molecular weight of 258.11 g/mol . This compound has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Chemical Reactivity

This compound can participate in coupling reactions such as Suzuki or Heck coupling, which are crucial for forming more complex organic structures. It also reacts with strong nucleophiles for substitution reactions and can undergo redox processes using oxidizing or reducing agents.

Synthesis Methods

The synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves multiple stages:

  • Starting Materials: Tetrahydro-pyranol and 3-bromo-hydroxypyridine are used as starting materials.

    • Stage #1: The reaction involves triphenylphosphine, diethylazodicarboxylate in toluene.

    • Stage #2 & #3: Hydrogen chloride in water followed by sodium hydroxide treatment at pH=13 .

This multi-step process ensures the formation of the desired product with high purity.

Biological Activity

Preliminary studies suggest that this compound may interact with various molecular targets, potentially influencing enzyme activities or receptor functions due to its unique structure. Its bioactivity compared to other pyridine derivatives makes it an interesting candidate for drug development research.

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